1H-Indole-3-ethanamine, 7-bromo-
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Overview
Description
1H-Indole-3-ethanamine, 7-bromo- is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The molecular formula of this compound is C10H11BrN2, and it has a molecular weight of 239.11 g/mol . Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Scientific Research Applications
1H-Indole-3-ethanamine, 7-bromo- has numerous applications in scientific research:
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1h-indole-3-ethanamine, 7-bromo-, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The broad-spectrum biological activities of indole derivatives suggest that they may be influenced by a variety of environmental factors .
This suggests that they may interact with multiple targets and pathways, and their action may be influenced by a variety of environmental factors .
Preparation Methods
The synthesis of 1H-Indole-3-ethanamine, 7-bromo- can be achieved through various synthetic routes. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by the Bartoli reaction using isopropenylmagnesium bromide to yield 7-bromo-4-(bromomethyl)-2-methylindole . This intermediate can then be further transformed into 1H-Indole-3-ethanamine, 7-bromo- through additional steps involving reduction and substitution reactions.
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include catalytic processes, continuous flow reactions, and advanced purification techniques to produce the desired compound efficiently .
Chemical Reactions Analysis
1H-Indole-3-ethanamine, 7-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced indole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of more complex molecules.
Comparison with Similar Compounds
1H-Indole-3-ethanamine, 7-bromo- can be compared with other similar indole derivatives, such as:
3-bromo-1H-indole: Another brominated indole derivative with similar chemical properties but different biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with significant roles in plant growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
The uniqueness of 1H-Indole-3-ethanamine, 7-bromo- lies in its specific bromination pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
2-(7-bromo-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFKOLYEDFGSRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570866 |
Source
|
Record name | 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40619-69-0 |
Source
|
Record name | 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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